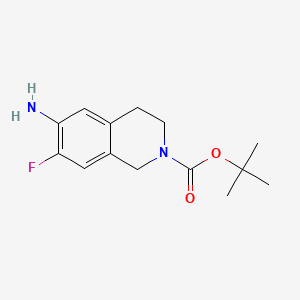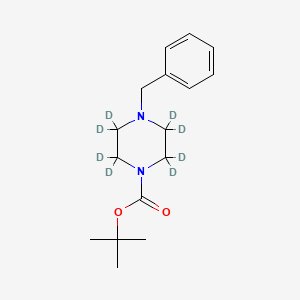![molecular formula C14H16O2 B569521 [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- CAS No. 116668-39-4](/img/structure/B569521.png)
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound consists of two benzene rings connected by a single bond, with hydroxyl groups attached to the 3 and 3’ positions and methyl groups attached to the 6 and 6’ positions. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl compounds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dioxane or toluene and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process can be optimized for higher yields and efficiency by using continuous flow reactors and advanced catalytic systems. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted biphenyl derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the biphenyl scaffold can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
[1,1-Biphenyl]-3,3-diol: Lacks the methyl groups at the 6 and 6’ positions.
[1,1-Biphenyl]-4,4-diol: Hydroxyl groups are attached at the 4 and 4’ positions instead of the 3 and 3’ positions.
[1,1-Biphenyl]-2,2-diol: Hydroxyl groups are attached at the 2 and 2’ positions.
Uniqueness
The presence of methyl groups at the 6 and 6’ positions in [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- imparts unique steric and electronic properties to the compound. These modifications can influence its reactivity, stability, and interactions with other molecules, making it distinct from other biphenyl derivatives .
Propiedades
IUPAC Name |
4,4-dimethyl-3-phenylcyclohexa-2,5-diene-1,1-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-13(2)8-9-14(15,16)10-12(13)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGRPYLKBAAKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1C2=CC=CC=C2)(O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
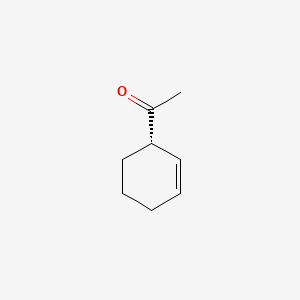
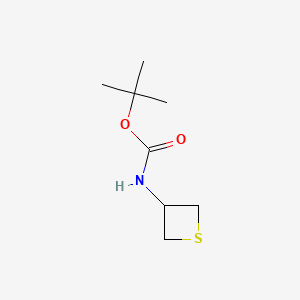
![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/new.no-structure.jpg)
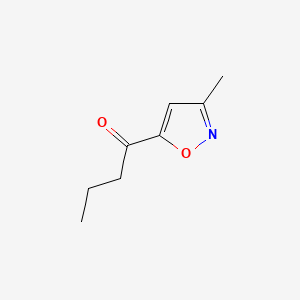

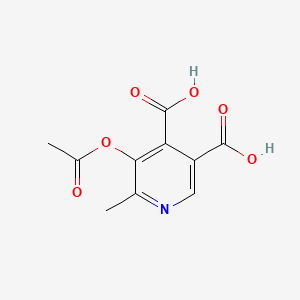
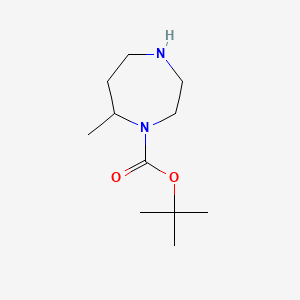
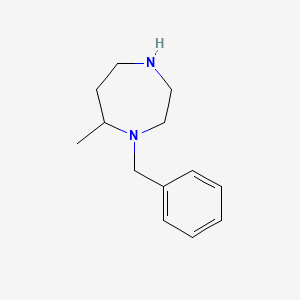
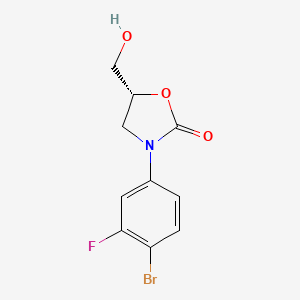
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
